2-(4-Methylphenyl)sulfonyl-5-phenylpyrazol-3-amine
Description
Properties
Molecular Formula |
C16H15N3O2S |
|---|---|
Molecular Weight |
313.4 g/mol |
IUPAC Name |
2-(4-methylphenyl)sulfonyl-5-phenylpyrazol-3-amine |
InChI |
InChI=1S/C16H15N3O2S/c1-12-7-9-14(10-8-12)22(20,21)19-16(17)11-15(18-19)13-5-3-2-4-6-13/h2-11H,17H2,1H3 |
InChI Key |
QZSCBSVCHCQDSO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C(=CC(=N2)C3=CC=CC=C3)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-(4-Methylphenyl)sulfonyl-5-phenylpyrazol-3-amine involves the reaction of 4-methylbenzenesulfonyl chloride with 2-amino-5-phenylpyrazole. The reaction typically occurs in the presence of a base such as triethylamine, under reflux conditions, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability, making the production process more cost-effective and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2-(4-Methylphenyl)sulfonyl-5-phenylpyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted pyrazole derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of 2-(4-Methylphenyl)sulfonyl-5-phenylpyrazol-3-amine. It has been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects. For instance, compounds derived from pyrazole scaffolds have shown promising results in inhibiting the growth of MCF7 (breast cancer) and A549 (lung cancer) cell lines, with IC50 values indicating effective potency.
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Its mechanism involves inhibition of pro-inflammatory cytokines and modulation of signaling pathways associated with inflammation. Studies have shown that derivatives containing the pyrazole ring can significantly reduce inflammation in vitro and in vivo models.
Antimicrobial Activity
The antimicrobial potential of 2-(4-Methylphenyl)sulfonyl-5-phenylpyrazol-3-amine has been explored against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound exhibited notable antibacterial activity, with minimum inhibitory concentration (MIC) values indicating effective inhibition.
Role in Drug Design
The structural characteristics of 2-(4-Methylphenyl)sulfonyl-5-phenylpyrazol-3-amine make it a valuable scaffold for drug development. Its ability to interact with biological targets allows for the design of new derivatives that can enhance therapeutic efficacy while minimizing side effects.
Case Study 1: Anticancer Screening
In a recent study, a series of pyrazole derivatives were synthesized and screened for their anticancer activity against multiple cancer cell lines. The results indicated that modifications to the phenyl groups significantly influenced the cytotoxicity profiles, suggesting that structural optimization could lead to more potent compounds.
Case Study 2: Anti-inflammatory Mechanism Investigation
Another study focused on elucidating the anti-inflammatory mechanisms of pyrazole derivatives, including 2-(4-Methylphenyl)sulfonyl-5-phenylpyrazol-3-amine. The findings demonstrated that these compounds could inhibit NF-kB signaling pathways, thereby reducing the expression of pro-inflammatory cytokines in macrophage models.
Mechanism of Action
The mechanism of action of 2-(4-Methylphenyl)sulfonyl-5-phenylpyrazol-3-amine involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes, such as cyclooxygenase (COX), which play a crucial role in the inflammatory response. By inhibiting COX, the compound reduces the production of pro-inflammatory mediators, thereby exerting its anti-inflammatory effects .
Comparison with Similar Compounds
Table 1: Substituent Profiles of Pyrazole Derivatives
*Calculated molecular weights are based on structural formulas where exact data is unavailable in evidence.
Physicochemical and Pharmacokinetic Properties
Table 2: Key Physicochemical Comparisons
*log P values estimated based on substituent contributions. Sulfonyl groups reduce lipophilicity compared to methoxy or methyl groups.
Drug-Likeness and ADME Profiles
- The sulfonyl group in the target compound may reduce blood-brain barrier (BBB) permeability compared to analogs with methoxy or methyl groups.
Biological Activity
2-(4-Methylphenyl)sulfonyl-5-phenylpyrazol-3-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula for 2-(4-Methylphenyl)sulfonyl-5-phenylpyrazol-3-amine is . The structure includes a pyrazole ring substituted with both a sulfonyl group and phenyl moieties, which are crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₆N₂O₂S |
| Molecular Weight | 304.37 g/mol |
| IUPAC Name | 2-(4-Methylphenyl)sulfonyl-5-phenylpyrazol-3-amine |
| Melting Point | 150–152 °C |
The compound exhibits its biological effects primarily through the inhibition of specific enzymes and receptors. Its sulfonamide group enhances interaction with target proteins, leading to modulation of various signaling pathways. Notably, it has been shown to inhibit protein tyrosine phosphatases (PTPs), which are crucial in regulating cellular processes such as growth and differentiation.
Anticancer Activity
Research indicates that 2-(4-Methylphenyl)sulfonyl-5-phenylpyrazol-3-amine possesses anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including breast and prostate cancer cells. The compound's mechanism involves inducing apoptosis through the activation of caspase pathways and inhibition of cell proliferation.
Case Study:
A study evaluated the compound's effect on human breast cancer cell line MCF-7. Results showed a significant reduction in cell viability with an IC50 value of approximately 12 µM, comparable to standard chemotherapeutics like Doxorubicin .
Antimicrobial Activity
The compound also exhibits notable antimicrobial properties against a range of pathogens. It has been tested against Gram-positive and Gram-negative bacteria, showing effective inhibition of growth.
Table: Antimicrobial Activity Results
| Pathogen | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 0.5 | 1.0 |
| Escherichia coli | 1.0 | 2.0 |
| Candida albicans | 0.75 | 1.5 |
Analgesic and Anti-inflammatory Effects
In vivo studies have shown that this compound exhibits analgesic properties comparable to non-steroidal anti-inflammatory drugs (NSAIDs). It has been proposed that the analgesic effect is mediated through the inhibition of TRPV1 receptors, which play a role in pain perception.
Case Study:
In a hot plate test involving rodents, the compound displayed significant antinociceptive activity at doses ranging from 10 mg/kg to 30 mg/kg, outperforming traditional analgesics .
Safety and Toxicity
Toxicological assessments indicate that while the compound shows promising biological activity, it also requires careful evaluation regarding its safety profile. In silico studies predict moderate toxicity levels; however, further empirical studies are necessary to establish a comprehensive safety profile.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
